molecular formula C28H36N2O7 B1616025 Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate CAS No. 70853-19-9

Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate

Cat. No. B1616025
CAS RN: 70853-19-9
M. Wt: 512.6 g/mol
InChI Key: RRRJTMPSYKCMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate is a useful research compound. Its molecular formula is C28H36N2O7 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
The exact mass of the compound Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 336363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70853-19-9

Product Name

Dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate

Molecular Formula

C28H36N2O7

Molecular Weight

512.6 g/mol

IUPAC Name

dibenzyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanedioate

InChI

InChI=1S/C28H36N2O7/c1-19(2)24(30-27(34)37-28(3,4)5)25(32)29-22(26(33)36-18-21-14-10-7-11-15-21)16-23(31)35-17-20-12-8-6-9-13-20/h6-15,19,22,24H,16-18H2,1-5H3,(H,29,32)(H,30,34)

InChI Key

RRRJTMPSYKCMGZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Other CAS RN

70853-19-9

sequence

VX

Origin of Product

United States

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